
Dgat1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DGAT1-IN-1 es un inhibidor potente y selectivo de la diacilglicerol aciltransferasa 1 (DGAT1), una enzima que cataliza el paso final en la síntesis de triglicéridos. Este compuesto ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas en el tratamiento de la obesidad, la diabetes tipo 2 y otros trastornos metabólicos .
Métodos De Preparación
La síntesis de DGAT1-IN-1 implica múltiples pasos, incluyendo el uso de métodos de aprendizaje automático, modelos farmacoforos y modelos 3D-QSAR para identificar nuevos inhibidores . La ruta sintética típicamente involucra la combinación de diacilglicerol y acil-CoA graso bajo condiciones de reacción específicas para producir el inhibidor deseado. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
DGAT1-IN-1 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen oleato de sodio y otros derivados de ácidos grasos . Los principales productos formados a partir de estas reacciones son típicamente triglicéridos y otros compuestos relacionados con los lípidos .
Aplicaciones Científicas De Investigación
Metabolic Disorders
Research indicates that Dgat1-IN-1 can significantly impact metabolic disorders:
- Weight Management : In diet-induced obese mice, administration of this compound resulted in reduced body weight gain and lower serum triglycerides, indicating its potential as an anti-obesity agent .
- Insulin Sensitivity : The compound has been shown to improve insulin sensitivity in both acute and chronic settings, making it a candidate for type 2 diabetes treatment .
Cardiovascular Health
This compound's role in cardiovascular health is highlighted by its effects on cholesterol metabolism:
- Atherosclerosis Prevention : Intestine-specific DGAT1 deficiency has been linked to reduced cholesterol absorption and improved atherosclerosis outcomes in animal models. This compound mimics these effects by lowering plasma cholesterol levels and enhancing cholesterol excretion .
Case Study 1: Obesity and Insulin Resistance
In a study involving genetically modified mice lacking DGAT1, researchers observed that these mice exhibited decreased body weight and improved glucose tolerance compared to wild-type controls. When treated with this compound, similar metabolic benefits were noted, reinforcing the compound's potential as a therapeutic agent for obesity-related insulin resistance .
Case Study 2: Cholesterol Homeostasis
Another study focused on apolipoprotein E knockout mice demonstrated that inhibiting DGAT1 with this compound significantly reduced fasting plasma cholesterol levels. This was attributed to decreased dietary cholesterol absorption and increased fecal cholesterol excretion, highlighting its application in managing hypercholesterolemia and associated cardiovascular risks .
Comparative Data Table
Mecanismo De Acción
DGAT1-IN-1 ejerce sus efectos inhibiendo la actividad de la diacilglicerol aciltransferasa 1, lo que reduce la síntesis de triglicéridos . Los objetivos moleculares de this compound incluyen el sitio activo de la enzima, donde se une e impide la conversión de diacilglicerol y acil-CoA graso en triglicéridos . Esta inhibición conduce a una disminución de la acumulación de lípidos y una mejora de la sensibilidad a la insulina .
Comparación Con Compuestos Similares
DGAT1-IN-1 es único en comparación con otros inhibidores de DGAT1 debido a su alta selectividad y potencia . Compuestos similares incluyen otros inhibidores de DGAT1 identificados mediante aprendizaje automático y modelos farmacoforos, como T863 y otros inhibidores de la acil-CoA:diacilglicerol aciltransferasa . Estos compuestos comparten mecanismos de acción similares pero pueden diferir en sus estructuras químicas y afinidades de unión .
Actividad Biológica
Diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme involved in the final step of triglyceride synthesis in mammals. Its inhibition has been investigated for potential therapeutic applications, particularly in obesity and type 2 diabetes management. Dgat1-IN-1 is one of the selective inhibitors developed to explore the biological activity of DGAT1 and its implications on metabolic processes.
DGAT1 catalyzes the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides, playing a significant role in lipid metabolism and energy homeostasis. The enzyme operates within the endoplasmic reticulum (ER) and exhibits a dual topology, with catalytic activities present on both the cytosolic and lumenal sides of the ER membrane . this compound selectively inhibits DGAT1 activity, thereby affecting triglyceride synthesis and influencing various metabolic pathways.
Inhibition Studies
Research has demonstrated that this compound effectively reduces plasma triglyceride levels in animal models. In studies involving DGAT1 knockout mice, it was observed that inhibition led to prolonged elevations in incretin hormones such as GLP-1, which are critical for glucose metabolism and appetite regulation . Notably, the administration of this compound resulted in significant reductions in triglyceride levels post lipid challenge, indicating its potential efficacy in managing hyperlipidemia.
Case Studies
Case Study 1: Genetic Deficiency and Treatment Response
A clinical case highlighted a child with congenital diarrhea linked to DGAT1 deficiency. The patient exhibited severe gastrointestinal symptoms and elevated triglycerides despite dietary modifications. Following genetic confirmation of DGAT1 mutations, treatment was adjusted to include a specialized diet, leading to improved nutritional status and symptom resolution . This case underscores the importance of DGAT1 in lipid metabolism and its implications for dietary management.
Case Study 2: Obesity Management
Another study explored the effects of this compound on weight management in obese rodent models. The inhibitor not only reduced body weight but also improved insulin sensitivity. Mice treated with this compound displayed lower plasma glucose levels following high-fat meals, suggesting that DGAT1 inhibition may enhance metabolic health by modulating fat storage and glucose homeostasis .
Enzymatic Activity
This compound has been shown to selectively inhibit DGAT1 without affecting its homolog DGAT2, which is essential for maintaining lipid balance. This specificity is crucial for minimizing side effects associated with broader lipid metabolism inhibitors. Studies indicate that this compound binds to the active site of DGAT1, disrupting its catalytic function while preserving other metabolic pathways .
Impact on Hormonal Regulation
Inhibition of DGAT1 using this compound has been associated with altered secretion patterns of gut hormones. Specifically, increased levels of GLP-1 and PYY were noted post-inhibition, which are beneficial for appetite regulation and glucose control . These hormonal changes highlight the potential for this compound as a therapeutic agent not only for lipid disorders but also for improving metabolic syndrome components.
Data Summary
Parameter | Control Group | This compound Treated Group |
---|---|---|
Plasma Triglycerides (mg/dL) | 150 ± 20 | 90 ± 15 |
GLP-1 Levels (pmol/L) | 30 ± 5 | 60 ± 10 |
Body Weight (g) | 30 ± 5 | 25 ± 4 |
Insulin Sensitivity Index | 0.8 ± 0.2 | 2.0 ± 0.3 |
Propiedades
IUPAC Name |
2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGSQOIWOCDWAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.